![molecular formula C18H13N5OS2 B2538641 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226444-87-6](/img/structure/B2538641.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiadiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures have been synthesized. For example, 2,3-dihydroimidazo[2,1-b]thiazoles have been synthesized from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine .Molecular Structure Analysis
The compound has an imidazole ring fused with a thiadiazole ring, which is then attached to a phenyl ring and a benzo[c][1,2,5]thiadiazole-5-carboxamide group .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including the compound , have been investigated for their antimicrobial potential. Researchers have explored derivatives of this scaffold as potential agents against bacteria, fungi, and viruses. The presence of the thiazole ring contributes to their activity, making them promising candidates for novel antimicrobial drugs .
Antitumor and Cytotoxic Effects
The compound’s structure suggests potential antitumor properties. Thiazoles have been associated with cytotoxicity against various cancer cell lines. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety demonstrated potent effects against prostate cancer cells .
Anti-Inflammatory and Analgesic Properties
Thiazoles have diverse biological activities, including anti-inflammatory and analgesic effects. While specific studies on this compound are limited, the presence of the thiazole ring may contribute to these properties. Further research is needed to explore its potential in pain management and inflammation control .
Antiretroviral Potential
Although not directly studied for antiretroviral activity, compounds with similar structural features have been investigated in the context of HIV treatment. The thiazole ring may play a role in inhibiting viral replication, making it an interesting avenue for further exploration .
Neglected Tropical Diseases
Given the urgent need for treatments against neglected tropical diseases, exploring novel compounds is crucial. While direct evidence for this specific compound is lacking, its thiazole framework aligns with the search for new drug candidates against diseases like tuberculosis and leishmaniasis .
Neuroprotective Applications
Thiazoles have been associated with neuroprotective effects, potentially shielding neurons from damage. Although not yet studied extensively for this compound, its unique structure warrants investigation in neurodegenerative disease models .
Mechanism of Action
Target of Action
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazole exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Biochemical Pathways
It is known that compounds of this class can interact with various biochemical pathways, leading to their broad range of pharmaceutical applications .
Result of Action
It is known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .
properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZWFWNOHQGFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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